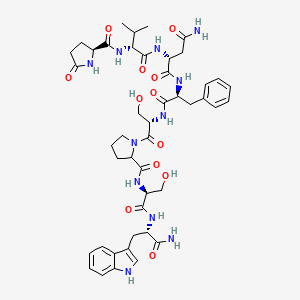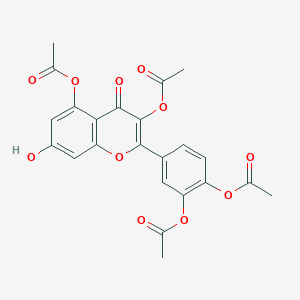
4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acetylation of 5,7-dihydroxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 7-position results in the formation of a ketone, while reduction of the carbonyl group at the 4-position yields a hydroxyl group.
Aplicaciones Científicas De Investigación
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dihydroxy-4H-chromen-4-one: A precursor in the synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate.
3,4-Bis(acetyloxy)phenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple acetyloxy groups and chromone core structure make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H18O11 |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-(3,5-diacetyloxy-7-hydroxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O11/c1-10(24)30-16-6-5-14(7-17(16)31-11(2)25)22-23(33-13(4)27)21(29)20-18(32-12(3)26)8-15(28)9-19(20)34-22/h5-9,28H,1-4H3 |
Clave InChI |
UBRXSHOWIMHSGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


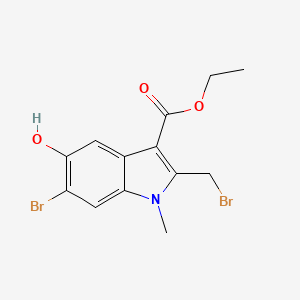

amine](/img/structure/B13436633.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
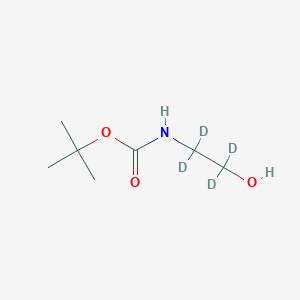
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
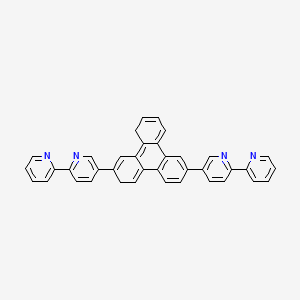



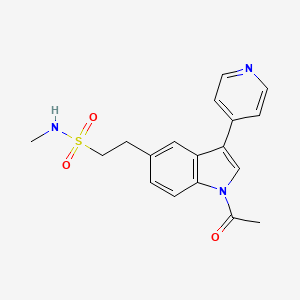
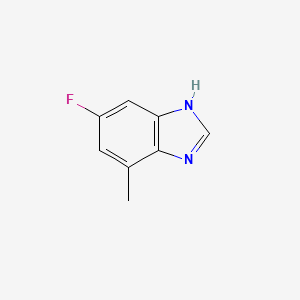
![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
